噻吩-2-乙胺

描述

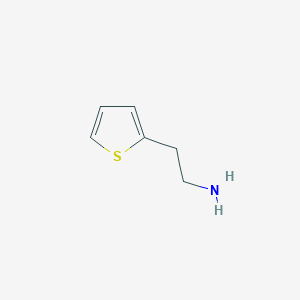

2-Thiopheneethylamine (2-(thiophen-2-yl)ethanamine) is an aromatic amine. It undergoes microwave induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives. Its effect as a probable substitute to the pyridine ligand on the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells has been investigated.

科学研究应用

生物活性化合物

越来越多的科学家正在研究包括噻吩-2-乙胺在内的噻吩类类似物,作为一类潜在的生物活性化合物 . 它们对医药化学家改进具有多种生物效应的先进化合物起着至关重要的作用 .

腐蚀抑制剂

噻吩衍生物在工业化学和材料科学中被用作腐蚀抑制剂 . 噻吩-2-乙胺作为噻吩衍生物,可用于此应用。

有机半导体

包括噻吩-2-乙胺在内的噻吩介导的分子在有机半导体的进步中发挥着重要作用 . 它们被用于开发具有改进的电子性能的新材料。

有机场效应晶体管 (OFET)

噻吩-2-乙胺可用于制造有机场效应晶体管 (OFET) . OFET 是一种晶体管,其沟道中使用有机半导体。

有机发光二极管 (OLED)

噻吩-2-乙胺也可用于制造有机发光二极管 (OLED) . OLED 是一种 LED,其中发光电致发光层是有机化合物薄膜,在响应电流时发出光。

药理性质

作用机制

Target of Action

Thiophene-2-ethylamine is an aromatic amine . It is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Mode of Action

Thiophene-2-ethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .

Biochemical Pathways

Thiophene-2-ethylamine is involved in the synthesis of thiophene derivatives by heterocyclization of various substrates . It is also used in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a boiling point of 200-201 °c/750 mmhg . Its density is 1.087 g/mL at 25 °C .

Result of Action

Thiophene-2-ethylamine is used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives and acylguanidines derivatives . It has been investigated for its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells .

Action Environment

The action of Thiophene-2-ethylamine can be influenced by environmental factors. For instance, it is sensitive to air . It is also used in the formation of 2D/3D bulk heterojunction structures in Ruddlesden−Popper Perovskite, which are believed to arise from the compression-induced epitaxial growth of the 3D phase at the grain boundaries of the 2D phase through the Pb−S interaction .

安全和危害

未来方向

生化分析

Biochemical Properties

Thiophene-2-ethylamine is suitable to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .

Molecular Mechanism

The molecular mechanism of Thiophene-2-ethylamine involves its reaction with other compounds to form new derivatives. For instance, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Temporal Effects in Laboratory Settings

Its stability under normal conditions suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its ability to form salts with acids suggests that it may interact with enzymes or cofactors in the body .

属性

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiophene-2-ethylamine contribute to the development of stable perovskite solar cells?

A: Thiophene-2-ethylamine can be incorporated into Ruddlesden–Popper perovskite solar cells as a spacer cation. [] This incorporation leads to the spontaneous generation of 3D perovskite phases within the 2D perovskite matrix, forming beneficial bulk heterojunctions. [] This unique structure enhances charge transport properties and improves the power conversion efficiency of the solar cells. [] Additionally, thiophene-2-ethylamine contributes to stability by acting as a stabilizer for the inorganic lattices within the perovskite structure. []

Q2: Can thiophene-2-ethylamine be utilized for synthesizing compounds with potential biological activity?

A: Yes, thiophene-2-ethylamine serves as a valuable building block in synthesizing various heterocyclic compounds, including 5-imidazolones and 4-thiazolidinones, which have demonstrated potential antibacterial activity. [, , ]

Q3: How does thiophene-2-ethylamine perform as a corrosion inhibitor?

A: Studies indicate that thiophene-2-ethylamine acts as a mixed-type corrosion inhibitor for mild steel in acidic environments. [] It adsorbs onto the metal surface, forming a protective layer and mitigating corrosion. [] This protective effect has been observed through various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. []

Q4: Have any computational studies been conducted to understand the properties and behavior of thiophene-2-ethylamine?

A: Yes, researchers have employed computational chemistry approaches, including quantum chemical calculations, to investigate the corrosion inhibition mechanism of thiophene-2-ethylamine. [] These calculations provide insights into the molecule's electronic structure and its interactions with metal surfaces, elucidating its role in corrosion prevention. []

Q5: Are there any studies exploring the anti-inflammatory potential of compounds derived from thiophene-2-ethylamine?

A: Research has shown that Schiff base conjugates of thiophene-2-ethylamine with 5-fluoroisatin, particularly those incorporating N-phenylpiperazine Mannich bases, exhibit promising anti-inflammatory activity in vitro. [] This activity is evaluated by analyzing their ability to inhibit the denaturation of Bovine Serum Albumin. []

Q6: What analytical techniques are employed to characterize and study thiophene-2-ethylamine and its derivatives?

A: Various spectroscopic methods are crucial for structural characterization. These include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, aiding in structure determination.

Q7: Is there evidence suggesting potential applications of thiophene-2-ethylamine derivatives in anti-tubercular therapies?

A: While preliminary findings indicate that some thiophene-2-ethylamine derivatives display a certain level of activity against Mycobacterium tuberculosis, their potency remains relatively weak compared to existing anti-tubercular drugs. [] Further research is necessary to explore their potential for development into more effective therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)